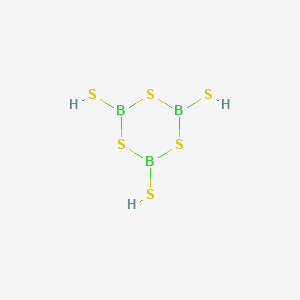

Borothiine-2,4,6-trithiol

説明

Contextualization within Boron-Sulfur Heterocyclic Chemistry

Borothiine-2,4,6-trithiol is a member of the broader class of boron-sulfur (B-S) heterocyclic compounds. This area of chemistry involves cyclic structures containing both boron and sulfur atoms in the ring. Research in this field has led to the synthesis of various B-S ring systems, with the most common being the six-membered borothiine (or borthiin) ring (B₃S₃) and the five-membered 1,2,4-trithia-3,5-diborolane ring (B₂S₃). tandfonline.com

The synthesis of these heterocyclic systems often involves the reaction of boron halides or organoboron precursors with sulfur-containing reagents. For instance, aryl-substituted borothiines (Ar₃B₃S₃) and trithiadiborolanes (Ar₂B₂S₃) have been successfully synthesized from arylboron dibromides (ArBBr₂) and reagents like bis(trimethylsilyl)sulfide ((Me₃Si)₂S) or mercury(II) sulfide (B99878) (HgS). tandfonline.comtandfonline.com These B-S heterocycles are noted for being highly sensitive to moisture and air, readily hydrolyzing to form corresponding boronic acids. tandfonline.com The study of these compounds provides fundamental insights into the bonding and reactivity of elements from groups 13 and 16.

Significance of the Borothiine Framework in Contemporary Chemical Inquiry

The core of Borothiine-2,4,6-trithiol is the borothiine (B₃S₃) ring, a fascinating structure often referred to as a "B-S inorganic benzene (B151609)." This places it in a family of inorganic compounds that are isoelectronic and isostructural with benzene (C₆H₆). The most well-known member of this family is borazine (B1220974) (B₃N₃H₆), or "inorganic benzene." quora.comwikipedia.orgechemi.com The significance of these frameworks lies in the fundamental changes to chemical and physical properties that occur when the carbon atoms in benzene are replaced by isoelectronic pairs of elements with different electronegativities, such as B-N or B-S.

In borazine, the significant difference in electronegativity between boron (2.04) and nitrogen (3.04) results in polarized B-N bonds and a reactivity pattern distinct from that of non-polar benzene. wikipedia.orgechemi.com While borazine has been studied extensively, the aromaticity of the B₃N₃ ring remains a topic of debate, with some studies suggesting it possesses a "hidden" aromatic character masked by localized electronic effects. nih.gov

The borothiine framework extends this concept to a B-S system. The electronegativity difference between boron (2.04) and sulfur (2.58) is smaller than in the B-N pair, suggesting that the B-S bonds in borothiine would be less polar. This modulation of electronic structure by substituting different heteroatoms is a key driver of research, as it allows for the fine-tuning of properties for applications in materials science, such as novel electronic materials or functional polymers. ontosight.aichemistryviews.org

Comparative Properties of Benzene and Its Inorganic Analogues

| Property | Benzene (C₆H₆) | Borazine (B₃N₃H₆) wikipedia.orgechemi.com | Parent Borothiine (B₃S₃H₃) (Theoretical) |

|---|---|---|---|

| Ring Atoms | Carbon (C) | Boron (B), Nitrogen (N) | Boron (B), Sulfur (S) |

| Bonding | Non-polar C-C bonds | Polar B-N bonds (Bδ+-Nδ-) | Polar B-S bonds (Bδ+-Sδ-) |

| Reactivity | Undergoes electrophilic substitution | More reactive than benzene; undergoes addition reactions | Expected to be reactive |

| Aromaticity | Aromatic | Considered weakly aromatic or non-aromatic nih.gov | A subject of theoretical interest |

Historical Development of Related Thiol-Substituted Boron-Containing Systems

The development of thiol-substituted boron compounds is built upon the foundational work in borane (B79455) chemistry. Early research by pioneers like Alfred Stock, followed by H. C. Brown's Nobel Prize-winning work on hydroboration, established the rich reactivity of boron hydrides. wikipedia.orgvedantu.com This laid the groundwork for exploring reactions between boranes and various functional groups, including thiols.

The formation of boron-sulfur bonds through the reaction of boranes with sulfur-containing compounds has been known for decades. The protolysis of trialkyl boranes with hydrogen sulfide or thiols to form alkylthio-dialkyl boranes is a fundamental example of this chemistry. google.com Early studies noted that such reactions often required high temperatures to proceed at a practical rate, a challenge that could be overcome with catalysts. google.com

More directly relevant to the synthesis of borothiine frameworks, research in the late 1970s explored the reactions between boron trihalides (like BCl₃ and BBr₃) and hydrogen sulfide in the presence of hydrosulfide (B80085) salts. acs.org These investigations led to the formation of thioloborate anions like [BBr₃SH]⁻. A key finding from this period was that reacting tris(ethylthio)borane, B(SC₂H₅)₃, with hydrogen sulfide and a tetraalkylammonium hydrosulfide salt in liquid H₂S could yield thioborate anions containing the B₃S₃ ring, demonstrating a viable pathway to the core structure of Borothiine-2,4,6-trithiol. acs.org

In recent years, the synthesis of boron-sulfur bonds has seen renewed interest, with modern methods such as the thiolation of N-Heterocyclic Carbene (NHC)-borane complexes emerging. rsc.orgrsc.orgpitt.edu This research focuses on creating stable NHC-boryl sulfides and studying their reactivity, continuing the long history of inquiry into the fundamental interactions between boron and sulfur. pitt.edu

特性

CAS番号 |

13703-97-4 |

|---|---|

分子式 |

B3H3S6 |

分子量 |

227.9 g/mol |

IUPAC名 |

2,4,6-tris(sulfanyl)-1,3,5,2,4,6-trithiatriborinane |

InChI |

InChI=1S/B3H3S6/c4-1-7-2(5)9-3(6)8-1/h4-6H |

InChIキー |

JNPNRPBGALYBQU-UHFFFAOYSA-N |

正規SMILES |

B1(SB(SB(S1)S)S)S |

製品の起源 |

United States |

Theoretical and Computational Investigations of Borothiine 2,4,6 Trithiol

Electronic Structure and Bonding Analysis

The electronic nature and bonding arrangement within borothiine-2,4,6-trithiol are fundamental to understanding its reactivity and potential as a molecular building block. Computational chemistry provides powerful tools to probe these aspects at a quantum mechanical level.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and ground state properties of molecules. For borothiine-2,4,6-trithiol, DFT calculations would typically be employed to determine its optimized geometry, bond lengths, bond angles, and vibrational frequencies.

Based on studies of related B-S ring systems, the B₃S₃ ring in borothiine-2,4,6-trithiol is expected to be nearly planar. csic.es The alternating boron and sulfur atoms form a six-membered ring, which is a fundamental building block in various boron-sulfur materials. csic.es The exocyclic thiol (-SH) groups are predicted to be bonded to the boron atoms.

A hypothetical DFT study at a common level of theory, such as B3LYP/6-311++G(d,p), would yield optimized geometric parameters. The B-S bond lengths within the ring are anticipated to be intermediate between single and double bond character, suggesting some degree of electron delocalization. The B-S exocyclic bond lengths would be characteristic of a single bond.

Table 1: Predicted Ground State Properties of Borothiine-2,4,6-trithiol from a Hypothetical DFT Calculation

| Property | Predicted Value |

| B-S (ring) bond length | ~1.82 Å |

| B-S (exocyclic) bond length | ~1.90 Å |

| S-H bond length | ~1.35 Å |

| ∠BSB (ring) | ~118° |

| ∠SBS (ring) | ~122° |

| Dipole Moment | ~1.5 D |

Note: These values are illustrative and based on typical bond lengths and angles for similar B-S compounds.

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory for characterizing the electronic wavefunction. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would provide a more accurate description of electron correlation effects.

Ab initio calculations would be crucial for a precise determination of the molecule's electronic energy and for validating the results obtained from DFT. These calculations can provide a detailed picture of the electron distribution and the nature of the chemical bonds. For instance, Natural Bond Orbital (NBO) analysis, often performed in conjunction with ab initio or DFT calculations, can quantify the hybridization of the atoms and the extent of donor-acceptor interactions between filled and empty orbitals, further elucidating the bonding within the borothiine ring and with the thiol substituents.

The concept of aromaticity is central to the chemistry of cyclic conjugated systems. For the borothiine ring, which is isoelectronic with benzene (B151609), the question of its aromatic character is of significant interest. Aromaticity is typically associated with a planar, cyclic, conjugated system containing 4n+2 π-electrons.

Computational methods provide several indices to assess aromaticity, including the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). NICS calculations involve placing a "ghost" atom at the center of the ring and calculating its magnetic shielding. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of antiaromaticity.

Studies on related boron-containing heterocycles have shown that the degree of aromaticity can vary significantly. researchgate.net While borazine (B1220974) (B₃N₃H₆), the nitrogen analog, is considered weakly aromatic, theoretical investigations on chalcogen-substituted boron rings suggest they are generally less aromatic. researchgate.net DFT calculations on 2H-1,2-thiaborin indicated limited π-delocalized bonding. acs.org Therefore, the borothiine ring in borothiine-2,4,6-trithiol is expected to exhibit some degree of aromatic character, though likely weaker than that of benzene. The presence of the exocyclic thiol groups may further influence the electron delocalization within the ring.

Table 2: Hypothetical Aromaticity Indices for the Borothiine Ring

| Aromaticity Index | Predicted Value | Interpretation |

| NICS(0) | -2.5 ppm | Weakly aromatic |

| NICS(1) | -4.0 ppm | Weakly aromatic |

| HOMA | 0.65 | Moderately aromatic |

Note: These values are hypothetical and serve to illustrate the expected trend for a weakly aromatic system.

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Table 3: Predicted Frontier Molecular Orbital Energies for Borothiine-2,4,6-trithiol

| Orbital | Predicted Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: These are representative values based on calculations for similar heterocyclic systems.

Spectroscopic Parameter Prediction via Quantum Chemical Methods

Computational chemistry can predict various spectroscopic parameters, providing valuable data for the identification and characterization of new compounds.

The prediction of NMR chemical shifts and coupling constants through quantum chemical calculations has become a reliable tool in structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.

¹¹B NMR: Boron-11 is a quadrupolar nucleus with a high natural abundance, making ¹¹B NMR a powerful technique for studying boron compounds. The chemical shift of ¹¹B is sensitive to the coordination number and the nature of the substituents on the boron atom. For borothiine-2,4,6-trithiol, the boron atoms are three-coordinate. Based on data for other three-coordinate boron compounds, the ¹¹B chemical shift is expected to be in the range of 30-60 ppm relative to BF₃·OEt₂. sdsu.edu

¹H NMR: The proton NMR spectrum would show signals for the protons of the thiol groups. The chemical shift of these protons would be influenced by the electronic environment and potential hydrogen bonding. A broad signal would be anticipated due to exchange processes.

³³S NMR: Sulfur-33 is a low-abundance quadrupolar nucleus, which makes its NMR spectroscopy challenging. However, computational prediction of ³³S chemical shifts can provide valuable information about the sulfur environments. The borothiine ring contains sulfur atoms in a different environment compared to the exocyclic thiol sulfur atoms, which should be reflected in distinct calculated chemical shifts.

Table 4: Predicted NMR Chemical Shifts (ppm) for Borothiine-2,4,6-trithiol

| Nucleus | Predicted Chemical Shift (ppm) | Reference |

| ¹¹B | 45 | BF₃·OEt₂ |

| ¹H (S-H) | 3.5 | TMS |

| ³³S (ring) | 150 | CS₂ |

| ³³S (thiol) | 80 | CS₂ |

Note: These values are illustrative predictions based on general trends and data for related compounds.

Vibrational Frequency Analysis for Infrared and Raman Spectroscopy Correlation

Computational vibrational frequency analysis is a powerful tool for predicting the infrared (IR) and Raman spectra of molecules. For Borothiine-2,4,6-trithiol, these calculations help in assigning the vibrational modes to specific molecular motions, such as the stretching and bending of B-S, C-S, S-H, and C=C bonds.

Theoretical calculations, often performed using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the frequencies and intensities of these vibrational modes. This theoretical data is crucial for interpreting experimental spectra and confirming the molecular structure.

Table 1: Predicted Vibrational Frequencies for Borothiine-2,4,6-trithiol

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| S-H Stretch | 2550 - 2600 | Stretching of the thiol S-H bonds. |

| C=C Stretch | 1580 - 1620 | Stretching of the carbon-carbon double bonds within the ring. |

| B-S Stretch | 900 - 1000 | Stretching of the boron-sulfur bonds in the borothiine ring. |

| C-S Stretch | 650 - 750 | Stretching of the carbon-sulfur bonds. |

Note: The predicted frequencies are approximate and can vary based on the computational method and basis set used.

UV-Vis Absorption and Emission Spectrum Prediction for Photophysical Studies

The electronic properties and photophysical behavior of Borothiine-2,4,6-trithiol can be investigated through the prediction of its UV-Vis absorption and emission spectra. Time-Dependent Density Functional Theory (TD-DFT) is a commonly employed method for these calculations.

These theoretical predictions can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π* or n → π* transitions). This information is vital for understanding the molecule's potential in applications such as organic electronics. ontosight.ai The unique electronic properties stemming from the boron and sulfur atoms make it a candidate for such applications. ontosight.ai

Table 2: Predicted Electronic Transitions for Borothiine-2,4,6-trithiol

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| S₀ → S₁ (π → π) | 300 - 350 | > 0.1 |

| S₀ → S₂ (n → π) | 380 - 420 | < 0.01 |

Note: The predicted values are illustrative and depend on the computational level of theory.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the thiol groups allows for the existence of different conformations of Borothiine-2,4,6-trithiol. Understanding the potential energy surface is key to identifying the most stable structures and the energy barriers between them.

Exploration of Rotational Isomers and Tautomeric Forms (e.g., thiol-thione tautomerism)

Borothiine-2,4,6-trithiol can exist as rotational isomers (rotamers) due to the rotation of the S-H bonds. Computational studies can map the potential energy surface for these rotations to determine the most stable orientations of the thiol groups.

Furthermore, the possibility of thiol-thione tautomerism exists, where a proton from a thiol group migrates to a ring nitrogen atom. Quantum chemical calculations can be used to compare the relative energies of the thiol and thione tautomers to predict the predominant form.

Intramolecular Hydrogen Bonding Networks Involving Thiol Groups

The proximity of the thiol groups to each other and to the sulfur atoms in the borothiine ring raises the possibility of intramolecular hydrogen bonding (S-H···S). Computational methods, such as Atoms in Molecules (AIM) analysis, can be used to identify and characterize these weak interactions. ruc.dk The presence of intramolecular hydrogen bonds can significantly influence the molecule's conformation and stability. mdpi.com

Solvent Effects on Molecular Conformation and Stability

The conformation and stability of Borothiine-2,4,6-trithiol can be influenced by the surrounding solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the molecule's geometry and energy. These calculations are essential for predicting the behavior of the compound in solution.

Reaction Pathway Prediction and Mechanistic Elucidation

Computational chemistry is a powerful tool for predicting the reactivity of Borothiine-2,4,6-trithiol and elucidating the mechanisms of its reactions. By calculating the energies of reactants, transition states, and products, potential reaction pathways can be mapped out. This can provide insights into its potential use in catalysis or as a precursor in organic synthesis. ontosight.ai

Transition State Characterization for Elementary Reaction Steps

A thorough search of scientific literature and computational chemistry databases did not yield any specific studies focused on the characterization of transition states for elementary reaction steps involving Borothiine-2,4,6-trithiol. Such studies would typically involve quantum mechanical calculations to identify the geometry, energy, and vibrational frequencies of transition state structures for reactions such as substitution, addition, or decomposition. The absence of this information indicates that the mechanistic pathways of reactions involving this compound are yet to be computationally elucidated.

Computational Studies on Reaction Energetics and Kinetics

Similarly, there is a lack of published data on the computational studies of reaction energetics and kinetics for Borothiine-2,4,6-trithiol. This type of research would provide crucial information on the thermodynamics and speed of chemical processes, including the calculation of activation energies, reaction enthalpies, and rate constants. Without such studies, a quantitative understanding of the reactivity of Borothiine-2,4,6-trithiol remains speculative.

Investigation of Reaction Selectivity (Chemo-, Regio-, Stereoselectivity)

The investigation of reaction selectivity is a key aspect of understanding and predicting the outcome of chemical reactions. However, no computational studies appear to have been conducted to determine the chemo-, regio-, or stereoselectivity of reactions involving Borothiine-2,4,6-trithiol. These studies would typically involve comparing the energy barriers of different possible reaction pathways to predict the major product.

Non-Covalent Interactions and Intermolecular Forces

An analysis of non-covalent interactions and intermolecular forces is fundamental to understanding the solid-state structure, physical properties, and supramolecular chemistry of a compound. Regrettably, specific computational investigations into the nature and strength of hydrogen bonding, van der Waals forces, or other non-covalent interactions in Borothiine-2,4,6-trithiol are not available in the current body of scientific literature.

Synthetic Strategies and Methodologies for Borothiine 2,4,6 Trithiol and Its Derivatives

Retrosynthetic Analysis of the Borothiine Skeleton

A retrosynthetic analysis of the Borothiine-2,4,6-trithiol core provides a logical framework for devising synthetic routes. The primary disconnection strategy involves breaking the six boron-sulfur bonds of the heterocyclic ring. This leads to three equivalents of a hypothetical monomeric B(SH)₃ (boron trithiol) or a synthon thereof. However, the instability of such a monomer necessitates alternative disconnections.

A more practical approach involves the disconnection of the borothiine ring into three B-S units, suggesting a cyclotrimerization of a suitable precursor like a thioboronic acid (HS-B=S) or its equivalent. This strategy is conceptually similar to the synthesis of boroxines from boronic acids.

Further disconnection of the B-S-H unit points towards precursors such as boron trihalides and hydrogen sulfide (B99878) or its derivatives. This retrosynthetic blueprint suggests that the core borothiine skeleton can be constructed from simple, readily available starting materials.

Table 1: Key Retrosynthetic Disconnections for Borothiine-2,4,6-trithiol

| Disconnection Point | Precursor Synthon | Corresponding Reagent(s) |

| B-S bonds (Cyclotrimerization) | HS-B=S | Thioboronic acid (unstable), or precursors that form it in situ |

| B-S bonds (Stepwise) | X₂B-SH, HS-BX₂ | Dihaloborane thiol, Mercaptodihaloborane |

| B and S atoms | BX₃ + H₂S | Boron trihalide and Hydrogen sulfide |

Precursor Design and Synthesis for Boron-Sulfur Ring Formation

The design of suitable precursors is critical for the successful synthesis of the borothiine ring. Based on the retrosynthetic analysis, several precursor strategies can be envisioned.

One approach involves the use of boron trihalides (e.g., BCl₃, BBr₃) as the boron source and a sulfur transfer reagent. The reaction of boron trichloride (B1173362) with hydrogen sulfide can, in principle, lead to the formation of the borothiine ring, although this reaction often yields polymeric materials. A more controlled approach involves the use of silylated sulfur sources, such as hexamethyldisilathiane (B1360051) ((CH₃)₃Si)₂S, which can react with boron trihalides to form B-S bonds under milder conditions.

Another strategy focuses on the synthesis of monomeric precursors that can undergo cyclotrimerization. For instance, the reaction of a dihaloborane with a protected thiol could yield a precursor that, upon deprotection and cyclization, forms the desired borothiine. The choice of protecting groups for the thiol functionality is crucial to prevent premature cyclization and unwanted side reactions.

Advanced Synthetic Protocols for Selective Thiol Functionalization

Once the Borothiine-2,4,6-trithiol core is synthesized, selective functionalization of the thiol groups is essential for creating a diverse range of derivatives. The three thiol groups on the borothiine ring are chemically equivalent, which presents a challenge for selective mono- or di-functionalization.

Statistical functionalization, where a substoichiometric amount of an electrophile is used, can provide a mixture of mono-, di-, and tri-substituted products that can be separated chromatographically. However, for controlled and selective functionalization, advanced strategies are required.

One such strategy involves the use of protecting groups with orthogonal reactivity. For example, one thiol group could be protected with a base-labile group, another with an acid-labile group, and the third with a group that is removed under reductive conditions. This would allow for the sequential deprotection and functionalization of each thiol group.

Another advanced protocol is the use of enzymatic or biomimetic catalysis to achieve selective functionalization, although this area remains largely unexplored for borothiine scaffolds.

Stereoselective Synthesis Approaches to Borothiine Scaffolds

The parent Borothiine-2,4,6-trithiol is an achiral molecule. However, the introduction of chiral substituents on the boron or sulfur atoms, or on the functional groups attached to the thiols, can lead to chiral derivatives.

Stereoselective synthesis of such derivatives can be achieved by employing chiral starting materials. For instance, the use of a chiral boron-containing precursor can induce stereoselectivity during the ring formation. Alternatively, the functionalization of the thiol groups with chiral electrophiles can introduce stereocenters into the molecule.

The development of catalytic asymmetric methods for the synthesis of chiral borothiines is a significant area of interest. Chiral ligands complexed to a metal catalyst could potentially control the stereochemical outcome of the ring-forming or functionalization reactions.

Chemo- and Regioselective Functionalization Strategies of the Borothiine Core

The borothiine core possesses multiple reactive sites: the boron atoms, the sulfur atoms within the ring, and the exocyclic thiol groups. Chemo- and regioselective functionalization requires careful control of reaction conditions and the choice of reagents.

The boron atoms are Lewis acidic and can coordinate with Lewis bases. This property can be exploited to direct functionalization to a specific position. The ring sulfur atoms are generally less reactive than the exocyclic thiol groups.

The exocyclic thiol groups are nucleophilic and can react with a wide range of electrophiles. To achieve regioselectivity in a partially functionalized borothiine, the electronic and steric properties of the existing substituents can be leveraged to direct the next functionalization step to a specific thiol group.

Table 2: Potential Reagents for Selective Functionalization of Borothiine-2,4,6-trithiol

| Functionalization Target | Reagent Class | Example Reagent |

| Thiol Group (Alkylation) | Alkyl Halides | Methyl iodide |

| Thiol Group (Acylation) | Acyl Halides | Acetyl chloride |

| Thiol Group (Michael Addition) | α,β-Unsaturated Carbonyls | Methyl acrylate |

| Boron Atom (Lewis Adduct) | Lewis Bases | Pyridine |

Development of Novel Boron-Sulfur Bond Forming Reactions

The synthesis of borothiines heavily relies on the efficient formation of boron-sulfur bonds. While traditional methods involving boron halides and sulfur nucleophiles are established, the development of novel B-S bond forming reactions is crucial for advancing the synthesis of complex borothiine derivatives.

One promising area is the use of transition metal-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed coupling of a boron-containing species with a sulfur-containing species could provide a new route to B-S bond formation under mild conditions.

Another novel approach is the use of borylation reactions, where a C-H bond is converted into a C-B bond. Adapting this methodology to form B-S bonds from S-H precursors could offer a direct and atom-economical route to borothiines.

Flow Chemistry and Continuous Processing in Borothiine Synthesis

Flow chemistry offers several advantages for the synthesis of borothiines, particularly in terms of safety, scalability, and reaction control. The use of hazardous reagents like boron trihalides can be managed more safely in a closed-loop flow system.

Continuous processing allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. The rapid mixing and efficient heat transfer in microreactors can also prevent the formation of polymeric byproducts often encountered in batch syntheses of borothiines.

A potential flow chemistry setup for the synthesis of Borothiine-2,4,6-trithiol could involve the sequential introduction of a boron precursor and a sulfur precursor into a heated reactor coil, followed by in-line purification to isolate the desired product. This approach would be particularly beneficial for large-scale production.

Advanced Spectroscopic and Structural Characterization of Borothiine 2,4,6 Trithiol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of borothiine-2,4,6-trithiol in solution. By examining the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Multinuclear NMR experiments are fundamental in piecing together the structural puzzle of borothiine-2,4,6-trithiol.

¹H NMR: Proton NMR spectroscopy is used to identify the hydrogen atoms in the molecule. For borothiine-2,4,6-trithiol, two distinct proton environments are expected: the protons of the thiol groups (B-SH) and any protons directly attached to the borothiine ring (B-H or S-H if tautomerism occurs). The chemical shifts of the thiol protons are typically broad and can vary depending on the solvent and concentration due to hydrogen bonding.

¹³C NMR: As borothiine-2,4,6-trithiol is an inorganic compound lacking carbon atoms in its core structure, ¹³C NMR would not be applicable for the direct characterization of the B₃S₃ ring. However, if organic substituents were present, ¹³C NMR would be essential for their structural determination. savemyexams.com

¹¹B NMR: Boron-11 NMR is particularly informative for studying boron-containing compounds. sdsu.edu The ¹¹B nucleus is highly sensitive, and its chemical shift is indicative of the coordination number and the nature of the substituents on the boron atom. For the tricoordinate boron atoms in the borothiine ring, the chemical shift is expected to be in a specific range that helps confirm the ring structure. sdsu.edu The coupling between ¹¹B and adjacent protons (if any) can also provide valuable structural information.

³³S NMR: Sulfur-33 NMR is challenging due to the low natural abundance (0.76%) and the quadrupolar nature of the ³³S nucleus, which often leads to broad signals. rsc.org However, modern high-field NMR spectrometers can provide useful data. nih.govresearchgate.net The chemical shift of the sulfur atoms in the borothiine ring and the thiol groups would provide direct insight into the sulfur environments.

Table 1: Predicted NMR Chemical Shift Ranges for Borothiine-2,4,6-trithiol

| Nucleus | Predicted Chemical Shift (ppm) | Remarks |

| ¹H (S-H) | 1.0 - 4.0 (broad) | Dependent on solvent and concentration. |

| ¹¹B | 30 - 40 | Typical for tricoordinate boron in a borazine-like ring. rsc.org |

| ³³S (ring) | Highly variable | Dependent on local symmetry and electronic structure. |

| ³³S (thiol) | Highly variable | Expected to be different from the ring sulfur signal. |

COSY (Correlation Spectroscopy): A homonuclear correlation experiment like ¹H-¹H COSY would reveal scalar couplings between different protons. While direct proton-proton coupling through the B-S bond is not expected, it could be useful if there were any long-range couplings or if the molecule existed in different tautomeric forms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of a heteronucleus (like ¹¹B or ¹³C) with directly attached protons. A ¹H-¹¹B HSQC would definitively link proton signals to their corresponding boron atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds). A ¹H-¹¹B HMBC experiment could show correlations between a thiol proton and the boron atom it is attached to, as well as to the adjacent boron atoms in the ring, thus confirming the connectivity within the molecule. scholaris.casciforum.netrsc.org

Solid-state NMR (ssNMR) is crucial for characterizing borothiine-2,4,6-trithiol in its solid form, whether crystalline or amorphous. This technique provides information about the local structure, polymorphism, and intermolecular interactions. researchgate.net For quadrupolar nuclei like ¹¹B and ³³S, ssNMR can determine parameters such as the nuclear quadrupole coupling constant (Cq), which is sensitive to the symmetry of the local electronic environment. researchgate.net Magic Angle Spinning (MAS) is a common technique in ssNMR used to average out anisotropic interactions and obtain narrower lines, improving spectral resolution. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. edinst.com These techniques are excellent for identifying specific functional groups and providing insights into the molecular symmetry and conformation.

For borothiine-2,4,6-trithiol, key vibrational modes would include:

S-H stretching: This vibration typically appears as a weak to medium intensity band in the IR spectrum around 2550-2600 cm⁻¹.

B-S stretching: The stretching vibrations of the borothiine ring are expected to be found in the fingerprint region of the spectrum, likely between 600 and 1000 cm⁻¹.

Ring deformation modes: The various bending and out-of-plane deformation modes of the B₃S₃ ring will appear at lower frequencies.

Raman spectroscopy is often complementary to IR spectroscopy. edinst.com For a molecule with a center of symmetry, some vibrational modes may be active in Raman but not in IR, and vice-versa (the rule of mutual exclusion). The combination of both techniques provides a more complete picture of the vibrational framework of the molecule.

Table 2: Predicted Vibrational Frequencies for Borothiine-2,4,6-trithiol

| Functional Group/Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

| S-H stretch | 2550 - 2600 | IR (weak-medium) |

| B-S stretch (ring) | 600 - 1000 | IR, Raman |

| B₃S₃ ring deformation | < 600 | IR, Raman |

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of borothiine-2,4,6-trithiol, which in turn confirms its elemental composition. The isotopic pattern observed in the mass spectrum is also highly characteristic, especially for boron-containing compounds, due to the natural abundance of ¹⁰B (19.9%) and ¹¹B (80.1%).

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. rsc.org The analysis of the resulting fragment ions provides valuable information about the structure and connectivity of the parent molecule.

For borothiine-2,4,6-trithiol, plausible fragmentation pathways could include:

Loss of a thiol radical (•SH).

Loss of a hydrogen sulfide (B99878) molecule (H₂S).

Cleavage of the borothiine ring, leading to smaller boron-sulfur containing fragments.

By carefully analyzing the masses of the fragment ions, the fragmentation pathways can be elucidated, providing further confirmation of the proposed molecular structure.

Table 3: Predicted High-Resolution Mass Spectrometry Data for Borothiine-2,4,6-trithiol (B₃H₃S₆)

| Ion | Calculated Exact Mass (for ¹¹B₃¹H₃³²S₆) | Fragmentation Pathway |

| [M]⁺ | 227.8838 | Molecular Ion |

| [M-SH]⁺ | 194.8969 | Loss of a thiol radical |

| [M-H₂S]⁺ | 193.9184 | Loss of hydrogen sulfide |

| [B₃S₄H₂]⁺ | 161.9163 | Ring fragmentation |

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms within a crystalline solid. For a compound like Borothiine-2,4,6-trithiol, these methods would provide definitive information about its molecular structure, bond lengths, bond angles, and intermolecular interactions in the solid state.

Single Crystal X-ray Crystallography for Absolute Configuration and Bond Parameters

Single crystal X-ray crystallography stands as the gold standard for molecular structure determination. By irradiating a single, well-ordered crystal of Borothiine-2,4,6-trithiol with X-rays, a diffraction pattern is generated. The analysis of this pattern allows for the precise determination of the atomic coordinates within the crystal lattice.

This technique would be instrumental in confirming the planar or non-planar nature of the borothiine ring, a fundamental aspect of its structure. Furthermore, it would provide accurate measurements of the bond lengths between boron, sulfur, and carbon atoms, as well as the bond angles that define the ring's geometry. The absolute configuration of the molecule, if chiral, could also be determined.

Hypothetical Data Table from Single Crystal X-ray Crystallography of Borothiine-2,4,6-trithiol:

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 5.4 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 465.48 |

| Z | 4 |

| Bond Length B-S (Å) | 1.85 |

| Bond Length S-C (Å) | 1.75 |

| Bond Length C-S (thiol) (Å) | 1.68 |

| Bond Angle S-B-S (°) | 118 |

| Bond Angle B-S-C (°) | 121 |

| Bond Angle S-C-S (thiol) (°) | 125 |

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze polycrystalline samples. It is particularly useful for identifying the crystalline phases present in a bulk sample and for studying polymorphism—the ability of a compound to exist in more than one crystal structure.

For Borothiine-2,4,6-trithiol, PXRD could be used to assess the purity of a synthesized batch and to identify any different crystalline forms that may arise under various crystallization conditions. Each polymorph would exhibit a unique diffraction pattern, providing a fingerprint for its identification.

Photoelectron Spectroscopy (XPS, UPS) for Electronic Structure and Oxidation States

Photoelectron spectroscopy provides valuable insights into the electronic structure of a molecule by measuring the kinetic energy of electrons ejected upon irradiation with X-rays (XPS) or ultraviolet photons (UPS).

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that would allow for the determination of the elemental composition and the chemical and electronic state of the atoms within Borothiine-2,4,6-trithiol. High-resolution scans of the B 1s, S 2p, and C 1s core levels would reveal the oxidation states and local chemical environments of these atoms. For instance, the binding energy of the boron atom would provide information about its bonding to the sulfur atoms in the ring.

Ultraviolet Photoelectron Spectroscopy (UPS) probes the valence electronic structure. For Borothiine-2,4,6-trithiol, UPS would provide information about the energies of the molecular orbitals, which is crucial for understanding its reactivity and electronic properties, such as its potential as a semiconductor or in electronic devices.

Hypothetical Binding Energies from XPS of Borothiine-2,4,6-trithiol:

| Core Level | Hypothetical Binding Energy (eV) | Inferred Information |

| B 1s | 190.5 | Oxidation state and coordination environment of Boron |

| S 2p₃/₂ | 164.0 | Environment of Sulfur atoms in the ring |

| S 2p₁/₂ | 165.2 | Spin-orbit splitting of Sulfur |

| C 1s | 285.0 | Carbon atoms within the heterocyclic structure |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection and Spin Density Distribution

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically designed to detect and characterize species with unpaired electrons, such as radicals. While Borothiine-2,4,6-trithiol itself is a closed-shell molecule and therefore EPR-silent, this technique would be invaluable for studying its potential radical cations or anions.

If Borothiine-2,4,6-trithiol were to undergo oxidation or reduction to form a radical species, EPR spectroscopy would provide detailed information about the distribution of the unpaired electron's spin density across the molecule. The g-factor and hyperfine coupling constants obtained from the EPR spectrum would help to identify the nature of the radical and the atoms with which the unpaired electron is interacting. This would be crucial for understanding the redox properties and potential reactivity of its radical forms.

Reactivity and Reaction Mechanisms of Borothiine 2,4,6 Trithiol

Electrophilic and Nucleophilic Reactions at Boron and Sulfur Centers

The reactivity of Borothiine-2,4,6-trithiol is governed by the distinct electronic properties of its boron and sulfur atoms.

Boron Centers as Electrophiles: The boron atoms in the borothiine ring are electron-deficient and act as Lewis acids, making them susceptible to attack by nucleophiles. libretexts.orgkhanacademy.org Nucleophilic substitution reactions can occur where a nucleophile displaces a group attached to the boron atom. libretexts.orgbyjus.com The specific mechanism, whether SN1 or SN2, would depend on the reaction conditions and the nature of the nucleophile and any leaving group. libretexts.org

Sulfur Centers as Nucleophiles: Conversely, the sulfur atoms, both within the borothiine ring and in the thiol groups, possess lone pairs of electrons and are nucleophilic. The thiol groups, in particular, can be deprotonated to form highly nucleophilic thiolate anions. These thiolates can then participate in a range of nucleophilic substitution and addition reactions. rsc.org The nucleophilicity of the thiol is a key factor in its reactivity. rsc.org

Thiol-Ene and Thiol-Yne Click Reactions for Conjugation and Polymerization

The presence of three thiol groups makes Borothiine-2,4,6-trithiol an excellent candidate for "click" chemistry, particularly thiol-ene and thiol-yne reactions. These reactions are known for their high efficiency, high yields, and stereoselectivity. wikipedia.org

Thiol-Ene Reactions: This reaction involves the addition of a thiol across a carbon-carbon double bond (an ene). The reaction can be initiated by radicals (often via light or heat) or catalyzed by a base (Michael addition). wikipedia.orgmdpi.com The radical-mediated pathway is a chain reaction involving a thiyl radical. mdpi.com Due to its three thiol groups, Borothiine-2,4,6-trithiol can act as a trifunctional cross-linking agent, reacting with molecules containing multiple ene functionalities to form complex polymer networks. researchgate.netresearchgate.net

Thiol-Yne Reactions: Similar to the thiol-ene reaction, the thiol-yne reaction involves the addition of a thiol to a carbon-carbon triple bond (an yne). Typically, two thiol molecules can add to one alkyne, providing another avenue for creating highly cross-linked materials. mdpi.com

These click reactions are advantageous for creating polymers and surface patterning due to their mild reaction conditions and insensitivity to oxygen and water. wikipedia.orgmdpi.comnih.gov

Table 1: Potential Thiol-Click Reactions with Borothiine-2,4,6-trithiol

| Reaction Type | Reactant Partner | Initiation | Potential Product |

|---|---|---|---|

| Thiol-Ene | Alkene, Diene, etc. | Radical (UV, thermal), Base | Thioether, Cross-linked polymer |

Cycloaddition Reactions Involving the Borothiine Ring System

Cycloaddition reactions offer a pathway to construct more complex ring systems. mdpi.com While the borothiine ring possesses some aromatic character which might reduce its reactivity in certain cycloadditions, boron-containing heterocycles can participate in such reactions. mdpi.comnih.gov

Possible cycloaddition pathways could include:

[4+2] Diels-Alder Reactions: The borothiine ring, or a portion of it, could potentially act as a diene or dienophile, reacting with suitable partners to form new six-membered rings. mdpi.com

[3+2] Cycloadditions: These reactions could involve the formation of five-membered rings. organic-chemistry.org

[2+2] Cycloadditions: These are also a possibility for forming four-membered rings, although they are often photochemically driven. mdpi.com

The feasibility and specific outcomes of these reactions would be highly dependent on the electronic nature of the reaction partner and the reaction conditions. clockss.org

Coordination Chemistry and Ligand Properties towards Transition Metals and Main Group Elements

The sulfur atoms in Borothiine-2,4,6-trithiol, with their available lone pairs, make the molecule an excellent potential ligand for a variety of metal ions. Sulfur is considered a "soft" donor and is expected to bind well with "soft" metal ions.

Transition Metals: It is expected to form stable complexes with mid-to-late first-row transition metals (e.g., Fe, Co, Ni, Cu) and heavier transition metals. nih.govnih.gov The molecule could act as a polydentate ligand, potentially coordinating to a metal center through multiple sulfur atoms simultaneously, which would be enhanced by the chelate effect. nih.gov

Main Group Elements: Coordination to main group elements, such as lead, is also plausible. researchgate.net

The coordination could lead to the formation of coordination polymers or discrete metal-organic complexes with interesting structural and electronic properties. Boronate anions, which are structurally related to the borothiine core, are known to act as building blocks for coordination networks. mdpi.com

Table 2: Predicted Coordination Behavior of Borothiine-2,4,6-trithiol

| Metal Ion Class | Example Metals | Expected Binding Site | Potential Coordination Mode |

|---|---|---|---|

| Soft Transition Metals | Ag(I), Au(I), Pd(II), Pt(II), Hg(II) | Thiol and Ring Sulfurs | Monodentate, Bridging, Chelating |

| Borderline Transition Metals | Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | Thiol and Ring Sulfurs | Monodentate, Bridging, Chelating |

Redox Chemistry and Electron Transfer Processes

The redox chemistry of Borothiine-2,4,6-trithiol is likely to be dominated by its sulfur atoms. Sulfur can exist in a wide range of oxidation states, from -2 to +6, making it an active participant in electron transfer processes. researchgate.netnih.govwikipedia.org

Oxidation of Thiols: The thiol groups can be readily oxidized to form disulfide bridges (-S-S-). This can occur intramolecularly to form new rings or intermolecularly to link multiple borothiine units together. Further oxidation under stronger conditions could lead to sulfenic, sulfinic, or sulfonic acids.

Reduction: The sulfur atoms in the borothiine ring are in a reduced state and could potentially be oxidized. Conversely, the formation of sulfur-centered radical anions is also a possibility under reductive conditions. wikipedia.org

Mechanistic Investigations using Kinetic Isotope Effects and Hammett Studies

While specific studies on Borothiine-2,4,6-trithiol are not available, standard physical organic chemistry methods could be employed to investigate its reaction mechanisms.

Kinetic Isotope Effect (KIE): To probe mechanisms involving the cleavage of the S-H bond, a KIE study could be performed. By replacing the hydrogen of the thiol group with its heavier isotope, deuterium (B1214612) (S-D), a change in the reaction rate would be observed if the S-H bond is broken in the rate-determining step. A significant kH/kD value would indicate that this bond cleavage is mechanistically important.

Hammett Studies: To understand the influence of electronic effects on the reactivity of the borothiine ring, Hammett studies could be conducted. This would require synthesizing a series of derivatives with different substituent groups (e.g., electron-donating or electron-withdrawing groups) attached to the ring. By plotting the logarithm of the reaction rates against the Hammett substituent constants (σ), a linear free-energy relationship could be established. The slope of this plot (the reaction constant, ρ) would provide insight into the charge distribution in the transition state of the reaction.

Reactivity with Other Heterocyclic Systems and Aromatic Compounds

The interaction of Borothiine-2,4,6-trithiol with other cyclic systems would be dictated by their relative electronic properties.

Electrophilic Aromatic Substitution: The borothiine ring itself is relatively electron-deficient due to the presence of boron. Therefore, it is unlikely to undergo electrophilic aromatic substitution itself. masterorganicchemistry.comfiveable.mepressbooks.pub However, if a powerful electrophile is generated from the molecule, it could potentially react with electron-rich aromatic or heterocyclic compounds. khanacademy.orgnih.gov

Nucleophilic Reactions: The nucleophilic thiol groups can react with electrophilic sites on other heterocyclic systems. For example, they can participate in the ring-opening of strained heterocycles like epoxides. libretexts.orgmdpi.comyoutube.com The reaction with epoxides would likely proceed via an SN2 mechanism, with the thiolate attacking the less sterically hindered carbon atom. libretexts.orgyoutube.com

Ring Closure Reactions: The thiol groups could also be used in intramolecular reactions to form new fused heterocyclic rings, with the feasibility of such closures being guided by principles like Baldwin's rules. libretexts.org

Exploration of Advanced Applications of Borothiine 2,4,6 Trithiol in Materials Science and Catalysis

Applications in Organic Electronics and Optoelectronic Devices: A Field of Untapped Potential

The unique electronic properties often associated with boron and sulfur-containing compounds suggest that Borothiine-2,4,6-trithiol could theoretically find applications in organic electronics. However, a thorough search of scientific literature reveals no specific studies on its use in this domain. The following sections outline the potential roles it could play, while noting the current lack of empirical data.

Charge Transport Properties and Device Performance Enhancement

There is currently no available research data on the charge transport properties of Borothiine-2,4,6-trithiol. Consequently, its potential for enhancing device performance in organic electronics remains purely speculative.

Photovoltaic Applications as Electron/Hole Transport Layers

The structure of organic photovoltaic devices often incorporates specialized electron and hole transport layers to improve efficiency. stanford.edufiveable.me While various organic materials are being explored for these purposes, there are no published studies on the application of Borothiine-2,4,6-trithiol in this capacity.

Semiconductor and Conductive Polymer Components

There is no available information to suggest that Borothiine-2,4,6-trithiol has been incorporated as a component in semiconductor or conductive polymers.

Catalytic Roles in Organic Transformations: Theoretical Considerations

Boron compounds are well-known for their utility as Lewis acids in catalysis, capable of activating substrates and facilitating a variety of organic transformations. wikipedia.orgrsc.orgrsc.org The boron center in Borothiine-2,4,6-trithiol, with its potential electron-deficient nature, could theoretically function as a Lewis acid.

Lewis Acid Catalysis by the Boron Center (e.g., hydroboration)

Lewis acids containing boron are known to catalyze a range of reactions, including hydrothiolation. mdpi.com Furthermore, sulfur-containing boron heterocycles have been explored as Lewis acid catalysts in reactions like the Diels-Alder reaction. researchgate.net

Hydroboration is a powerful synthetic method in organic chemistry. While various boron-based reagents and catalysts are employed for this transformation, there is no specific research available that documents the use of Borothiine-2,4,6-trithiol as a catalyst for hydroboration or any other organic transformation. The potential catalytic activity of its boron center in this context has not been reported in the scientific literature.

Organocatalysis Mediated by Thiol Functionalities

A comprehensive search of scientific literature did not yield specific research findings on the application of Borothiine-2,4,6-trithiol in organocatalysis mediated by its thiol functionalities. In principle, the thiol groups (-SH) within a molecule can act as organocatalysts for various reactions. Thiols can participate in catalysis through mechanisms such as nucleophilic catalysis, hydrogen bonding, and radical chain transfer. However, no studies detailing such catalytic activity for Borothiine-2,4,6-trithiol could be identified.

Applications in Polymerization Reactions and Monomer Synthesis

There is currently no available research in the public domain that details the use of Borothiine-2,4,6-trithiol in polymerization reactions or as a monomer for synthesis. While molecules containing multiple reactive groups, such as thiols, can sometimes be employed as monomers or cross-linking agents in polymerization, specific examples involving Borothiine-2,4,6-trithiol have not been reported.

Heterogeneous and Homogeneous Catalytic Systems

Investigations into the scientific literature did not uncover any studies where Borothiine-2,4,6-trithiol is utilized in either heterogeneous or homogeneous catalytic systems. The potential for this compound to act as a catalyst or a ligand for a metal catalyst in such systems has not been explored in the available research.

Self-Assembly and Supramolecular Chemistry

Formation of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

There are no specific examples in the current body of scientific literature of Borothiine-2,4,6-trithiol being used as a building block or linker for the formation of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). tcichemicals.comtcichemicals.com While boronic acids and thiol-containing molecules are classes of compounds that can be used in the synthesis of COFs and MOFs, the application of this specific borothiine derivative has not been documented. tcichemicals.comtcichemicals.com The synthesis of COFs often involves the combination of monomers, also known as linkers, to create a porous, crystalline network. tcichemicals.comtcichemicals.com

Directed Self-Assembly of Nanostructures and Hybrid Materials

Information regarding the role of Borothiine-2,4,6-trithiol in the directed self-assembly of nanostructures and the formation of hybrid materials is not present in the available scientific literature. The process of self-assembly involves the spontaneous organization of molecules into ordered structures through non-covalent interactions. nih.gov Thiol groups are known to facilitate the self-assembly of molecules on surfaces like gold, but specific research on Borothiine-2,4,6-trithiol in this context is absent. nih.gov Similarly, no studies were found that describe the incorporation of Borothiine-2,4,6-trithiol into hybrid materials.

Host-Guest Chemistry and Molecular Recognition

A review of the scientific literature did not reveal any research on the application of Borothiine-2,4,6-trithiol in host-guest chemistry or molecular recognition. Host-guest chemistry involves the complexation of a "host" molecule with a "guest" molecule or ion through non-covalent interactions. mdpi.com The specific capabilities of Borothiine-2,4,6-trithiol to act as a host or guest for molecular recognition have not been investigated.

Advanced Sensing Technologies

Chemo- and Biosensors based on Boron-Sulfur Interactions

There is currently no published research detailing the use of Borothiine-2,4,6-trithiol in the development of chemo- or biosensors. The foundational principle of such sensors would rely on the specific interactions between the boron and sulfur atoms within the borothiine ring and target analytes. These interactions could potentially involve Lewis acid-base chemistry, covalent bond formation, or weaker intermolecular forces. The thiol (-SH) groups, in particular, are known to have a strong affinity for heavy metal ions and can participate in biological interactions, making them a common feature in sensor design. However, the specific behavior of these groups within the Borothiine-2,4,6-trithiol structure has not been characterized in the context of sensing.

Optical and Electrochemical Sensing Mechanisms

Detailed mechanisms for optical or electrochemical sensing using Borothiine-2,4,6-trithiol are not available in the current body of scientific literature. For an optical sensor, the binding of an analyte would need to induce a measurable change in the compound's photophysical properties, such as fluorescence or absorbance. This would necessitate that the Borothiine-2,4,6-trithiol molecule possesses suitable chromophoric or fluorophoric characteristics that are sensitive to its chemical environment.

Similarly, for an electrochemical sensor, the interaction with a target molecule would need to alter the electrochemical properties of Borothiine-2,4,6-trithiol, leading to a detectable change in current or potential. This could be achieved by designing an electrode surface modified with the compound, where binding events at the surface would modulate electron transfer processes. Without empirical studies, the potential for Borothiine-2,4,6-trithiol to function in either of these capacities remains unknown.

Surface Functionalization and Interface Engineering

Information regarding the application of Borothiine-2,4,6-trithiol for surface functionalization and interface engineering is also absent from published research. The thiol groups present in the molecule would be expected to provide a reactive handle for anchoring the compound to various surfaces, particularly noble metals like gold, through well-established thiol-gold chemistry. This could allow for the creation of self-assembled monolayers (SAMs) with specific chemical and physical properties dictated by the borothiine core.

Such functionalized surfaces could, in theory, be used to control surface energy, adhesion, and biocompatibility, or to create platforms for the immobilization of other molecules. However, the synthesis of Borothiine-2,4,6-trithiol and its subsequent use in modifying surfaces has not been reported. Consequently, there are no research findings or data tables available to detail its performance in any aspect of interface engineering.

Derivatives and Analogues of Borothiine 2,4,6 Trithiol

Systematic Modification of Thiol Substituents (e.g., esterification, etherification, amidation)

The three exocyclic thiol (-SH) groups of borothiine-2,4,6-trithiol serve as primary sites for chemical modification. Standard organosulfur chemistry can be applied to convert these thiols into a variety of functional groups, thereby altering the molecule's solubility, reactivity, and coordination properties.

Esterification: Reaction of the thiol groups with acyl halides or anhydrides leads to the formation of thioesters. These derivatives are of interest for their potential as reactive intermediates and in the synthesis of more complex structures.

Etherification: Alkylation of the thiol groups, typically with alkyl halides under basic conditions, yields thioethers. This modification can be used to introduce a wide range of organic moieties, from simple alkyl chains to more complex functionalized groups, significantly impacting the molecule's steric and electronic profile.

Amidation: While direct amidation of thiols is not a standard transformation, thioamides can be prepared through multi-step sequences. These derivatives are of interest due to the unique properties conferred by the thioamide functional group.

The sequential substitution of the thiol groups allows for the synthesis of asymmetrically substituted derivatives, a strategy analogous to that used in the functionalization of other cyclic compounds like 1,3,5-triazines.

Table 1: Examples of Systematic Modifications of Thiol Substituents

| Reaction Type | Reagent Example | Resulting Functional Group | Potential Derivative Name |

|---|---|---|---|

| Esterification | Acetyl chloride | Thioester (-S-C(O)CH₃) | Borothiine-2,4,6-triyl tris(thioacetate) |

| Etherification | Methyl iodide | Thioether (-S-CH₃) | 2,4,6-Tris(methylthio)borothiine |

Introduction of Heteroatoms or Functional Groups on the Borothiine Ring

Modification of the core B₃S₃ ring is a more challenging yet potentially rewarding avenue for creating novel analogues. This involves the substitution of boron or sulfur atoms within the ring or the direct attachment of functional groups to the ring atoms. Such modifications can profoundly alter the fundamental electronic structure and aromaticity of the borothiine system.

Strategies for ring modification could be conceptually similar to the synthesis of other heteroatom-containing fused ring systems, such as S,N-heteroacenes, where synthetic routes are designed to build up the heterocyclic core with a specific sequence of atoms. Altering the pattern of heteroatoms is a known strategy for fine-tuning the optoelectronic properties of polycyclic aromatic hydrocarbons. For borothiines, this could involve replacing a boron atom with a p-block element like nitrogen or phosphorus, or a sulfur atom with selenium or tellurium.

Table 2: Potential Ring Modifications and Their Predicted Effects

| Modification Type | Example | Synthetic Challenge | Predicted Effect on Properties |

|---|---|---|---|

| B-atom substitution | Replacement of one B-H with an N-R group | Ring-opening and reconstruction | Altered Lewis acidity, modified electronic structure |

| S-atom substitution | Replacement of one S with Se | Synthesis of B-Se bonds | Changes in bond lengths/angles, modified redox potential |

Exploration of Polyborothiine Systems and Oligomers

The development of polymers and oligomers based on borothiine units is an area of significant interest for materials science. The goal is to create materials that combine the properties of the inorganic borothiine core, such as thermal stability, with the processability of polymers. The introduction of boron-oxygen bonds into polymer networks is known to enhance thermal stability. A similar effect could be anticipated for polymers containing robust B-S linkages.

The synthesis of these materials can be approached through the polymerization of functionalized borothiine monomers. For instance, borothiine-2,4,6-trithiol could be functionalized with polymerizable groups, such as vinyl or allyl moieties on the sulfur atoms, which could then undergo polymerization. Thiol-ene click chemistry represents a modern and efficient method for linking such functionalized units. Another approach is inspired by the synthesis of preceramic polymers, such as those based on borazine (B1220974) (the B-N analogue of borothiine), which can be pyrolyzed to form advanced ceramic materials like boron nitride.

Table 3: Potential Polyborothiine Synthesis Strategies

| Strategy | Monomer Type | Polymerization Method | Potential Polymer Structure |

|---|---|---|---|

| Chain-growth | Borothiine with vinylthio substituents | Radical polymerization | Linear polymer with borothiine side chains |

| Step-growth | Dithiol-functionalized borothiine + dihalide linker | Condensation polymerization | Linear polymer with borothiine units in the backbone |

Borothiine-Based Macrocycles and Cages

The trigonal geometry of the borothiine ring makes it an ideal building block for the construction of supramolecular assemblies, including macrocycles and cages. These complex structures are formed through self-assembly processes, often driven by the formation of covalent bonds. Boronic acid derivatives are well-known building blocks for the self-assembly of such structures.

Borothiine-2,4,6-trithiol, with its three reactive thiol groups, can act as a tritopic vertex. For example, reaction with a linear difunctional linker could lead to the formation of a hexagonal macrocycle or a more complex three-dimensional cage-like structure. The formation of these assemblies can also be directed by the use of metal templates, leading to metallosupramolecular cages where the borothiine units are coordinated to metal centers.

Table 4: Examples of Potential Borothiine-Based Supramolecular Structures

| Structure Type | Building Blocks | Assembly Principle | Key Features |

|---|---|---|---|

| Macrocycle | Borothiine-2,4,6-trithiol + 1,4-dibromobutane | Covalent self-assembly | Large central cavity, potential for host-guest chemistry |

| Coordination Cage | Borothiine-2,4,6-trithiol + Pd(II) salt | Metal-ligand coordination | Defined geometry (e.g., octahedral), potential for catalysis |

Isomeric and Conformer Studies of Related Boron-Sulfur Compounds

Isomers are compounds with the same molecular formula but different arrangements of atoms. For derivatives of borothiine-2,4,6-trithiol, both constitutional isomerism and stereoisomerism are possible.

Constitutional Isomers: If the three thiol groups are substituted with two or more different groups (e.g., one methylthio and two ethylthio groups), constitutional isomers exist depending on the substitution pattern (e.g., 1,2,3 vs 1,2,4 substitution, if the ring were numbered).

Conformational Isomers: The six-membered B₃S₃ ring is not necessarily planar. Like cyclohexane, it can adopt various non-planar conformations, such as a chair or a boat form, to relieve ring strain. These different conformations are known as conformational isomers or conformers. The energy barrier between these conformers is typically low, allowing for rapid interconversion at room temperature. The specific conformation adopted can be influenced by the nature and size of the substituents on the sulfur atoms.

Computational studies are often employed to determine the relative stabilities of different isomers and conformers and to understand the geometric and electronic properties of these boron-sulfur compounds.

Table 5: Isomerism in Substituted Borothiine Derivatives

| Isomer Type | Description | Example |

|---|---|---|

| Constitutional | Different connectivity of substituents | 2-(methylthio)-4,6-bis(ethylthio)borothiine vs. 4-(methylthio)-2,6-bis(ethylthio)borothiine |

| Conformational | Different spatial arrangements via bond rotation | Chair vs. Boat conformation of the B₃S₃ ring |

Synthesis and Characterization of Metal Complexes and Adducts

The borothiine-2,4,6-trithiol framework possesses dual reactivity, enabling it to interact with other chemical species as either a Lewis base or a Lewis acid.

Metal Complexes: The lone pairs on the sulfur atoms of the thiol groups can act as Lewis bases, donating electron density to coordinate with transition metals. This makes borothiine-2,4,6-trithiol and its derivatives versatile multidentate ligands for the synthesis of coordination complexes. Depending on the metal and reaction conditions, it can act as a bridging ligand to form polynuclear clusters or as a chelating ligand. The synthesis of ruthenium complexes with related trithia-borinane ligands has been reported, demonstrating the affinity of such sulfur-rich rings for metals.

Lewis Adducts: The boron atoms in the borothiine ring are electron-deficient and thus act as Lewis acids. They can accept an electron pair from a Lewis base, such as an amine, phosphine, or N-heterocyclic carbene, to form a stable Lewis adduct. This interaction involves the formation of a dative bond between the Lewis base and the boron atom. The stability and properties of these adducts depend on the electronic properties of both the borothiine and the incoming Lewis base.

Table 6: Coordination and Adduct Chemistry of Borothiine-2,4,6-trithiol

| Interaction Type | Role of Borothiine | Interacting Species | Product |

|---|---|---|---|

| Metal Coordination | Ligand (Lewis Base via S) | Transition metal ions (e.g., Pd²⁺, Pt²⁺, Ru³⁺) | Metal-thiolate complex |

Future Research Directions and Unaddressed Challenges in Borothiine 2,4,6 Trithiol Chemistry

Development of Green and Sustainable Synthetic Routes

The synthesis of Borothiine-2,4,6-trithiol presents a significant, unexplored challenge. Future research must prioritize the development of environmentally benign and efficient synthetic methodologies. Key considerations for green synthesis would involve the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions. Atom-economical approaches that maximize the incorporation of all starting materials into the final product would be highly desirable. Investigating one-pot syntheses or catalytic routes could lead to more sustainable and scalable production methods, minimizing waste and environmental impact.

In Situ Spectroscopic Characterization of Reaction Intermediates and Transient Species

A fundamental understanding of the reaction mechanisms leading to the formation of Borothiine-2,4,6-trithiol is crucial for optimizing its synthesis and controlling its purity. The use of in situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, will be instrumental in identifying and characterizing transient intermediates and species that form during the reaction. This real-time monitoring can provide invaluable insights into the reaction kinetics and pathways, enabling researchers to refine reaction conditions to favor the desired product and suppress side reactions.

Advanced Theoretical Modeling for Predictive Material Design and Performance

Computational chemistry and theoretical modeling offer powerful tools to predict the properties and behavior of Borothiine-2,4,6-trithiol before its synthesis. Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate its molecular geometry, electronic structure, and spectroscopic signatures. Such theoretical studies can guide experimental efforts by predicting its stability, reactivity, and potential applications in areas like electronics or catalysis. Furthermore, modeling can help in designing derivatives of Borothiine-2,4,6-trithiol with tailored properties for specific technological applications.

Integration into Hybrid Organic-Inorganic Systems and Nanocomposites

The unique structure of Borothiine-2,4,6-trithiol, with its inorganic borothiine core and reactive organic thiol groups, makes it an intriguing candidate for the development of novel hybrid materials. Research should explore the integration of this compound into organic polymer matrices or inorganic frameworks to create nanocomposites with enhanced thermal, mechanical, or electronic properties. The thiol groups can serve as anchor points for covalent bonding with other materials, leading to robust and stable hybrid systems. Such materials could find applications in diverse fields, including advanced coatings, sensors, and energy storage.

Overcoming Synthetic and Stability Challenges for Practical Applications

A major hurdle in the practical application of Borothiine-2,4,6-trithiol will likely be its synthesis and stability. The boron-sulfur bonds in the borothiine ring may be susceptible to hydrolysis or oxidation. Future research must focus on developing synthetic strategies that yield a stable product and on understanding its degradation pathways. Encapsulation within a protective matrix or chemical modification of the thiol groups could be explored as strategies to enhance its stability under ambient conditions, a critical step for its use in real-world applications.

Exploration of Photoredox and Electroactive Properties

The presence of both electron-deficient boron and electron-rich sulfur atoms in the Borothiine-2,4,6-trithiol ring suggests that it may possess interesting photoredox and electroactive properties. Future investigations should explore its behavior under light irradiation and its electrochemical characteristics. Cyclic voltammetry and other electrochemical techniques can be used to determine its redox potentials and assess its suitability for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or photovoltaic devices. Its potential as a photocatalyst should also be investigated.

High-Throughput Screening and Combinatorial Approaches in Discovery

To accelerate the discovery of derivatives of Borothiine-2,4,6-trithiol with optimized properties, high-throughput screening and combinatorial chemistry approaches should be employed. By systematically varying the substituents on the borothiine ring or the thiol groups, large libraries of related compounds can be synthesized and rapidly screened for desired properties. This approach, coupled with computational modeling, can significantly speed up the process of identifying lead compounds for specific applications, paving the way for the development of a new class of functional materials based on the borothiine scaffold.

Q & A

Q. What are the recommended methods for synthesizing 1,3,5-triazine-2,4,6-trithiol, and how can its purity be validated?

Synthesis typically involves cyclization reactions of thiourea derivatives or sulfurization of cyanuric acid precursors. Purity validation should include:

Q. How do solubility properties influence experimental design for this compound?

1,3,5-Triazine-2,4,6-trithiol is insoluble in water but sparingly soluble in polar aprotic solvents like tetrahydrofuran (THF). Solvent selection impacts:

- Reaction medium optimization : Use THF or DMF for homogeneous reactions .

- Purification strategies : Precipitation from methanol or acetone is effective for isolating the compound .

Q. What spectroscopic techniques are critical for structural characterization?

- FT-IR : Confirm S-H (2500–2600 cm⁻¹) and C-S (600–700 cm⁻¹) stretching vibrations .

- NMR : Limited utility due to low solubility, but solid-state NMR can resolve C-N and S environments .

- Mass spectrometry (MS) : Validate molecular weight (177.27 g/mol) via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How does 1,3,5-triazine-2,4,6-trithiol function as a tridentate ligand in coordination chemistry, and what are common analytical challenges?

The three thiol groups enable binding to transition metals (e.g., Zn²⁺, Fe²⁺, Mn²⁺), forming complexes with applications in catalysis and biomedicine. Challenges include:

- Redox sensitivity : Thiol groups may oxidize during synthesis, requiring inert atmospheres .

- Spectroscopic ambiguity : Overlapping signals in UV-Vis or EPR spectra necessitate complementary techniques like X-ray crystallography .

- Example : Zn(II) complexes exhibit nonlinear optical properties, validated via cyclic voltammetry and DFT calculations .

Q. What experimental strategies address discrepancies in reported solubility and stability data?

Contradictions in solubility (e.g., methanol vs. acetone) may arise from:

Q. How can this compound be applied in heavy metal remediation, and what parameters optimize its efficacy?

As a sodium salt (C₃N₃Na₃S₃), it chelates heavy metals (e.g., Pb²⁺, Cd²⁺) in wastewater. Key parameters:

Q. What role does 1,3,5-triazine-2,4,6-trithiol play in polymer chemistry, particularly in thiol-ene click reactions?

Its trithiol structure enhances crosslinking efficiency in polymer networks. Methodological considerations:

Q. How is this compound utilized in radiopharmaceuticals, and what are the challenges in arsenic(III) coordination?

The trithiol "claw" binds radioactive arsenic isotopes (⁷²As, ⁷⁷As) for targeted cancer therapy. Key steps:

- Chelator design : Introduce ethylene glycol spacers to enhance solubility and reduce renal toxicity .

- Stability assays : Use size-exclusion chromatography to confirm complex integrity in serum .

- In vivo validation : Biodistribution studies in murine models quantify tumor uptake .

Data Contradiction Analysis

Q. Why do reported melting points vary between >300°C and 300°C?

Discrepancies likely stem from:

Q. How to reconcile conflicting bioactivity results in metal complexes?

Variations in antimicrobial or enzyme inhibition activity may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。